
1-methyl-N-(thian-4-yl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-N-(thian-4-yl)-1H-pyrazol-3-amine is a chemical compound with a molecular formula of C9H15N3S This compound is characterized by the presence of a pyrazole ring substituted with a methyl group and a thian-4-yl group
Preparation Methods
The synthesis of 1-methyl-N-(thian-4-yl)-1H-pyrazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-methyl-1H-pyrazole and thian-4-ylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction temperature is maintained between 50-80°C to ensure optimal yield.
Catalysts: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be used to facilitate the reaction.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain a high-purity compound.
Industrial production methods may involve scaling up the reaction in large reactors, ensuring consistent quality and yield through rigorous process control.
Chemical Reactions Analysis
1-Methyl-N-(thian-4-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic conditions, solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-Methyl-N-(thian-4-yl)-1H-pyrazol-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound finds applications in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 1-methyl-N-(thian-4-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-Methyl-N-(thian-4-yl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
1-Methyl-N-(thian-4-yl)pyrrolidin-3-amine: This compound has a pyrrolidine ring instead of a pyrazole ring, leading to different chemical and biological properties.
1-Methyl-N-(thian-4-yl)piperidin-4-amine: The presence of a piperidine ring in this compound results in distinct reactivity and applications.
Properties
Molecular Formula |
C9H15N3S |
|---|---|
Molecular Weight |
197.30 g/mol |
IUPAC Name |
1-methyl-N-(thian-4-yl)pyrazol-3-amine |
InChI |
InChI=1S/C9H15N3S/c1-12-5-2-9(11-12)10-8-3-6-13-7-4-8/h2,5,8H,3-4,6-7H2,1H3,(H,10,11) |
InChI Key |
KDNWBRVNHKZEIU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NC2CCSCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13297428.png)
![4-[(3-Methoxyphenyl)methylidene]piperidine](/img/structure/B13297434.png)

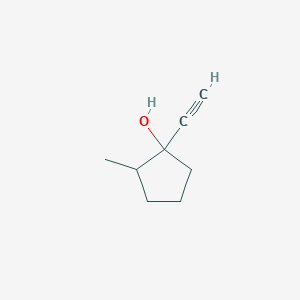
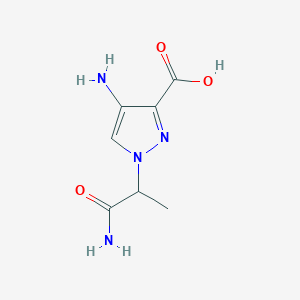
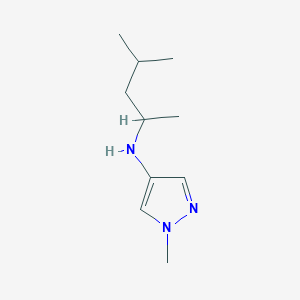


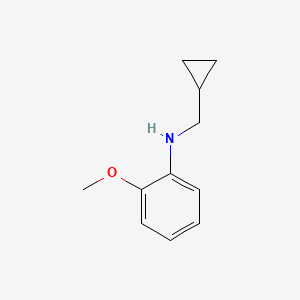
![5-Amino-1-[(1-methylcyclobutyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13297496.png)
![4-[(1-Methylpiperidin-4-yl)amino]butan-2-ol](/img/structure/B13297497.png)
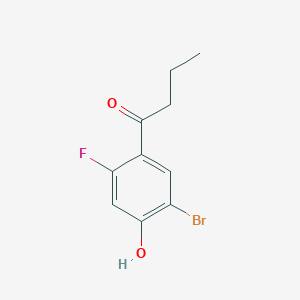
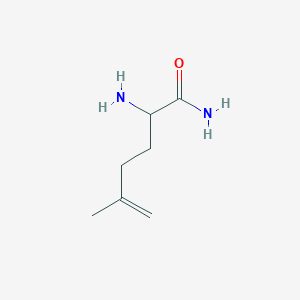
![5-Bromo-2-[cyclopropyl(methyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13297506.png)
